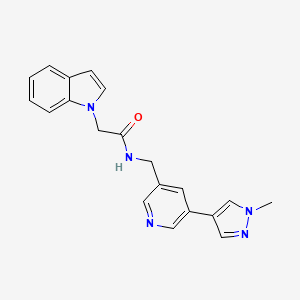

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine involved two linear chemical steps: oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine and displacement of the sulfonyl with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions followed by in situ hydrolysis of the N-formyl intermediate . N-(1-Methyl-1H-pyrazol-4-yl)formamide was readily prepared from 1-methyl-1H-pyrazol-4-amine via reaction with formic acid . This route allows for large-scale production .Applications De Recherche Scientifique

Coordination Complexes and Antioxidant Activity

Pyrazole-acetamide derivatives, related to the compound , have been utilized to synthesize Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activities, as demonstrated through various in vitro assays like DPPH, ABTS, and FRAP. This study highlights the potential of these complexes in antioxidant applications (Chkirate et al., 2019).

Antimicrobial Activities

Novel indole derivatives, synthesized through reactions involving compounds similar to 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, have shown significant antimicrobial activities. This finding suggests potential applications in developing new antimicrobial agents (Anekal & Biradar, 2012).

Alzheimer's Disease Treatment

Research has explored the synthesis of 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, related to the queried compound, as potent inhibitors of acetylcholinesterase and amyloid β aggregation. These properties make them potential therapeutic agents for Alzheimer's disease (Umar et al., 2019).

Gastric Antisecretory Activity

Research on indole-1-alkanamides, closely related to the compound , has shown gastric antisecretory activity, which could be significant in developing treatments for gastric disorders (Bell et al., 1977).

Luminescent Lanthanide Compounds

2,6-Bis(pyrazolyl)pyridines, related to the queried compound, have been used to create luminescent lanthanide compounds. These compounds have potential applications in biological sensing and show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Antiallergic Agents

N-(pyridin-4-yl)-(indol-3-yl)acetamides, similar to the compound , have been synthesized as potential antiallergic compounds. These compounds demonstrated significant potency in various antiallergic assays, suggesting their potential in treating allergic reactions (Menciu et al., 1999).

Propriétés

IUPAC Name |

2-indol-1-yl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-24-13-18(12-23-24)17-8-15(9-21-11-17)10-22-20(26)14-25-7-6-16-4-2-3-5-19(16)25/h2-9,11-13H,10,14H2,1H3,(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNECSPRSIMKCRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-({[(cyanomethyl)carbamoyl]methyl}[(3,4-dimethoxyphenyl)methyl]amino)acetate](/img/structure/B2379169.png)

![(2,2-Difluoro-6-methylspiro[3.3]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2379171.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B2379172.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2379174.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2379178.png)